molecular formula C15H16BrN3O2S B7742966 (Z)-2-bromo-6-methoxy-4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol

(Z)-2-bromo-6-methoxy-4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol

Cat. No.: B7742966
M. Wt: 382.3 g/mol
InChI Key: BMGLGCYNCWRKKU-IUXPMGMMSA-N
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Description

(Z)-2-bromo-6-methoxy-4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol is a complex organic compound that features a bromine atom, a methoxy group, and a hydrazono group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-bromo-6-methoxy-4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol typically involves multiple steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a catalyst to yield 2-bromo-6-methoxyphenol.

    Formylation: The brominated compound is then subjected to formylation to introduce the formyl group, resulting in 2-bromo-6-methoxy-4-formylphenol.

    Hydrazone Formation: The formylated compound reacts with 4,5,6,7-tetrahydrobenzo[d]thiazol-2-ylhydrazine under acidic conditions to form the hydrazono derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and hydrazono groups.

    Reduction: Reduction reactions can target the bromine atom and the hydrazono group.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the phenol and hydrazono groups.

    Reduction: Reduced forms of the bromine atom and hydrazono group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-bromo-6-methoxy-4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its hydrazono group and phenol ring suggest possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a potential candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-2-bromo-6-methoxy-4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The hydrazono group can form hydrogen bonds with active sites, while the phenol ring can participate in π-π interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-6-methoxyphenol: Lacks the hydrazono group and tetrahydrobenzo[d]thiazol-2-yl moiety.

    4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol: Lacks the bromine and methoxy groups.

Uniqueness

(Z)-2-bromo-6-methoxy-4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol is unique due to the combination of its bromine, methoxy, and hydrazono groups. This combination provides a distinct set of chemical properties and potential biological activities that are not found in similar compounds.

Properties

IUPAC Name

2-bromo-6-methoxy-4-[(Z)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2S/c1-21-12-7-9(6-10(16)14(12)20)8-17-19-15-18-11-4-2-3-5-13(11)22-15/h6-8,20H,2-5H2,1H3,(H,18,19)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGLGCYNCWRKKU-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC2=NC3=C(S2)CCCC3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\NC2=NC3=C(S2)CCCC3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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